molecular formula C13H14BrN3OS B7049488 N-(4-bromo-1H-pyrazol-5-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(4-bromo-1H-pyrazol-5-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B7049488
M. Wt: 340.24 g/mol
InChI Key: XTUNXZRTGMTOQV-UHFFFAOYSA-N
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Description

N-(4-bromo-1H-pyrazol-5-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound characterized by its bromo-pyrazole and benzothiophene structures

Properties

IUPAC Name

N-(4-bromo-1H-pyrazol-5-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3OS/c1-7-2-3-8-9(6-19-11(8)4-7)13(18)16-12-10(14)5-15-17-12/h5-7H,2-4H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUNXZRTGMTOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NC3=C(C=NN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-1H-pyrazol-5-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the bromination of 1H-pyrazole to form 4-bromo-1H-pyrazole. This intermediate is then reacted with appropriate reagents to introduce the benzothiophene and carboxamide groups.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromo-pyrazole moiety makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential as a biological probe or inhibitor in various biological assays. Its interaction with specific enzymes or receptors can be studied to understand biological processes better.

Medicine: N-(4-bromo-1H-pyrazol-5-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been investigated for its pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure allows for the creation of novel compounds with desirable properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-Bromo-1H-pyrazole: A simpler compound lacking the benzothiophene and carboxamide groups.

  • 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacking the bromo-pyrazole moiety.

  • N-(4-bromo-1H-pyrazol-5-yl)-benzothiophene-3-carboxamide: Similar structure but without the methyl group on the benzothiophene ring.

Uniqueness: N-(4-bromo-1H-pyrazol-5-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its combination of bromo-pyrazole and methylated benzothiophene structures, which contribute to its unique chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications continue to be explored, promising new discoveries and advancements in chemistry, biology, medicine, and industry.

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